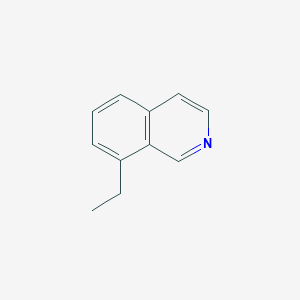

8-Ethylisoquinoline

Beschreibung

Contextualization of Isoquinoline (B145761) Scaffolds in Modern Chemical Research

Isoquinoline, a prominent nitrogen-containing heterocyclic compound, stands as a privileged scaffold in contemporary chemical research, particularly within medicinal chemistry and drug development nih.govresearchgate.netresearchgate.netglpbio.comdrugbank.com. Its architectural intrigue and structural diversity contribute to its widespread presence in over 2500 natural products and numerous pharmaceutical agents currently in use or undergoing clinical trials drugbank.comaksci.com. The isoquinoline framework is associated with a broad spectrum of pharmacological activities, including but not limited to anticancer, antioxidant, anti-inflammatory, cholesterol-lowering, antihyperglycemic, antiplasmodial, antifungal, antimicrobial, antileishmanial, antidepressant, antiplatelet, and enzyme inhibitory actions nih.govresearchgate.netchem960.comchemscene.comglpbio.com. Beyond its biological significance, isoquinoline derivatives serve as versatile building blocks in organic synthesis, find utility as chiral ligands, and are integral components in the development of advanced organic materials drugbank.comaksci.com. The enduring interest in isoquinoline chemistry has spurred continuous efforts in developing efficient and sustainable synthetic methodologies, moving beyond traditional approaches like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, which are often limited to electron-rich carbocycles nih.govdrugbank.com.

Significance of Alkyl-Substituted Isoquinolines

The strategic introduction of alkyl substituents onto the isoquinoline core significantly influences its physicochemical properties, reactivity, and biological activities. Substitution patterns at various positions, including C-1, C-3, C-4, C-5, C-6, C-7, C-8, and the nitrogen atom (N-2), can lead to distinct pharmacological profiles and synthetic advantages researchgate.netdrugbank.comaksci.comchemscene.com. Alkyl groups can be incorporated through diverse synthetic routes, including direct C-H alkylation methods drugbank.comaksci.com. For instance, meta-C-H alkylation of isoquinoline has been demonstrated to accommodate primary, secondary, and tertiary alkyl migrating groups, enabling the formation of sterically demanding substitutions aksci.com. The position and nature of alkyl substituents can impact a compound's solubility, electronic characteristics, and bioavailability, making alkylation a crucial strategy in tailoring the properties of isoquinoline derivatives for specific applications. Research has described the synthesis of various alkyl-substituted isoquinolines, such as dimethylisoquinolines (e.g., 1,6-, 1,7-, 1,8-, 4,6-, and 4,7-dimethylisoquinoline) and ethylisoquinolines (e.g., 4-ethylisoquinoline (B3190366) and 8-ethylisoquinoline), highlighting the importance of precise structural modifications.

Scope and Research Focus of this compound

This compound is a specific alkyl-substituted derivative of the isoquinoline scaffold, characterized by an ethyl group attached at the C-8 position of the isoquinoline ring. Its synthesis has been accomplished through established chemical routes, including the Hendrickson modification of the Pomeranz-Fritsch synthesis, utilizing 2-ethylbenzaldehyde (B125284) as a precursor researchgate.net. Early research involving this compound focused on its preparation and comparative spectroscopic analysis. For example, its ultraviolet (UV) absorption spectra have been studied and compared with those of corresponding monomethylisoquinoline derivatives, providing insights into the electronic effects of alkyl substitution at the C-8 position.

While this compound is a recognized compound in heterocyclic chemistry, detailed extensive research findings solely dedicated to its unique applications or comprehensive physicochemical properties (such as melting point, boiling point, or density) are not widely reported in general scientific literature beyond its synthetic preparation and spectroscopic characterization. It often appears in the context of broader studies on isoquinoline synthesis or as an intermediate for more complex structures.

It is important to note a distinction in PubChem entries: while "8-Ethylquinoline" (an isomer of this compound, with the nitrogen at position 1) has a clear PubChem CID (88185) nih.gov, a direct standalone PubChem CID for this compound (C₁₁H₁₁N, with the nitrogen at position 2 and the ethyl group at position 8) is not explicitly listed under this exact name as a primary entry. Related compounds with C-8 ethyl groups, such as "Ethyl isoquinoline-8-carboxylate" (PubChem CID 70700964) nih.govglpbio.com or "1-Chloro-8-ethylisoquinoline" (CAS 261359-85-7) chem960.com, are indexed, indicating the existence of the this compound core in various derivatives.

Detailed Research Findings

Research findings concerning this compound primarily revolve around its synthesis and basic characterization. The compound has been synthesized using established methods, such as the Hendrickson modification of the Pomeranz-Fritsch synthesis, starting from 2-ethylbenzaldehyde researchgate.net. This synthetic route provides access to the this compound scaffold for further chemical transformations or studies.

A key aspect of the research on this compound involves its spectroscopic properties. Studies have compared the ultraviolet (UV) absorption spectra of this compound with those of related monomethylisoquinoline derivatives. Such comparative analyses are crucial for understanding how the position and nature of alkyl substituents influence the electronic structure and light absorption characteristics of the isoquinoline ring system. While specific numerical data for these comparisons (e.g., precise absorption maxima or extinction coefficients) were not detailed in the search results, the mention of such studies underscores its role in fundamental heterocyclic chemistry research aimed at elucidating structure-property relationships.

Due to the focus on this compound as a specific compound, and the limited availability of extensive standalone research data, a comprehensive data table with diverse research findings (e.g., extensive biological activities, detailed physical properties beyond its existence and synthesis method) cannot be generated. The available information points to its role as a synthetic target and a subject for comparative spectroscopic studies within the broader field of isoquinoline chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTHRAKQUJXIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Ethylisoquinoline and Its Derivatives

Historical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction

The isoquinoline core can be assembled through several well-established and modern synthetic strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and efficiency.

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines, first reported concurrently by Pomeranz and Fritsch in 1893. This acid-catalyzed cyclization involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by cyclization and dehydration to form the isoquinoline ring nih.govsci-hub.seresearchgate.netrsc.org. The reaction proceeds in two stages: initially, a Schiff base (benzalaminoacetal) is formed by the condensation of the benzaldehyde and the aminoacetal, which then undergoes an acid-mediated ring closure to yield the isoquinoline nucleus sci-hub.sersc.org.

To improve reaction yields and expand substrate scope, several modifications have been introduced. The Fischer modification, for instance, involved treating benzalaminoacetal with fuming sulfuric acid cenmed.com. In 1948, Schlittler and Müller modified the reaction by utilizing benzyl (B1604629) amines and glyoxal (B1671930) semiacetal as starting materials cenmed.comrsc.org. Bobbitt later reported a modification to synthesize 1,2,3,4-tetrahydroisoquinolines by in-situ hydrogenation of the imine intermediate to the aminoacetal, enabling the preparation of 1-, 4-, and N-substituted isoquinolines cenmed.com. Despite these advancements, the Pomeranz-Fritsch reaction has been explored less frequently than other traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions for isoquinoline alkaloid synthesis cenmed.com.

Other traditional methods for constructing the isoquinoline core include the Bischler-Napieralski reaction, which is frequently explored for isoquinoline alkaloid synthesis, and the Pictet-Spengler reaction, widely used for asymmetric synthesis of isoquinoline alkaloids and polycyclic compounds cenmed.com.

Recent decades have seen a significant shift towards metal-catalyzed cyclization reactions for the synthesis of nitrogen-containing heterocycles, including isoquinolines. These methods offer advantages such as enhanced reaction rates, improved selectivity, and the ability to activate and functionalize inert C-H bonds epfl.ch.

Transition metals like palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and copper (Cu) play pivotal roles in these cyclization reactions epfl.chnih.gov. For example, Rh(III)-catalyzed C-H activation/annulation processes from oximes have emerged as modern approaches for synthesizing isoquinoline N-oxides ambeed.com. Ruthenium(II)-catalyzed approaches have also been developed for the rapid assembly of isoquinolinones via coupling-cyclization of aryl C(sp2)-H bonds with diazo compounds epfl.ch. Cobalt(III)-catalyzed synthesis of isoquinolines through C-H functionalization has also been reported epfl.ch. These strategies often involve the interaction between the catalyst and a directing group, which promotes C-H activation and controls selectivity, leading to the formation of complex cyclic structures from readily available precursors in an atom-economical manner nih.gov.

For instance, a palladium-catalyzed coupling of o-iodobenzaldehyde tert-butylimine with terminal acetylenes, followed by copper-catalyzed cyclization, provides isoquinolines in high yields researchgate.net. Another approach involves Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides, yielding isoquinolines without external oxidants researchgate.net. Rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with internal alkynes, enables the rapid assembly of multisubstituted isoquinolines researchgate.net.

Established Reaction Pathways (e.g., Pomeranz-Fritsch Reaction and its modifications)

Regioselective Introduction of the Ethyl Group at the C8 Position

The regioselective introduction of specific substituents, such as an ethyl group, at a particular position like C8 of the isoquinoline nucleus is a challenging task due to the multiple reactive sites available on the heterocyclic system. While specific detailed synthetic procedures for 8-ethylisoquinoline are not extensively documented in readily available literature snippets, its synthesis via "established routes" has been reported researcher.life. The general strategies for achieving such regioselectivity typically fall into direct functionalization or synthesis from pre-functionalized precursors.

Direct functionalization involves modifying an existing isoquinoline scaffold by introducing the ethyl group at the C8 position. This often relies on C-H activation strategies, which have gained prominence for their atom and step economy nih.gov. However, achieving high regioselectivity, especially at C8, can be difficult. For instance, while C8 functionalization (e.g., linear olefination with alkynes) has been reported for isoquinoline-1H-2-one (an isoquinolone derivative) using Cobalt(III) catalysis epfl.chnih.gov, direct ethylation of the isoquinoline core at C8 is less common.

In the broader context of heteroarenes, regioselective C-H functionalization of isoquinoline N-oxides has been demonstrated, although often prioritizing C4 functionalization due to its higher electrophilicity sci-hub.seambeed.com. For quinoline (B57606) N-oxides (a related scaffold), C8-alkylation with maleimides and acrylates has been achieved using Rh(III)-catalysis, demonstrating complete C8-selectivity acs.org. While these examples highlight the potential of C-H activation for C8 functionalization in related nitrogen heterocycles, direct C8 ethylation of isoquinoline itself via such methods would likely require specific directing groups or highly tuned catalytic systems to overcome competing reactivities at other positions.

An alternative and often more reliable strategy for achieving regioselective substitution is to synthesize the isoquinoline ring system from an appropriately pre-functionalized aromatic precursor. This involves starting with a benzene (B151609) derivative that already contains the ethyl group at the desired position and suitable functional handles (e.g., halogen, aldehyde, alkyne) to build the isoquinoline ring.

For example, a synthetic pathway for 8-substituted-3-formyl-isoquinolines has been developed, starting from 2-bromo-6-benzyloxybenzaldehyde. This involves a Larock isoquinoline synthesis as a key step, converting 2-ethynylbenzaldehydes into isoquinolines in the presence of an amine source. The resulting 8-OTf-3-(diethoxymethyl)-isoquinoline product can then be diversified by Suzuki-Miyaura coupling with various aryl boronic acids to introduce aryl groups at the C8 position nih.gov. While this example shows the introduction of aryl groups, the principle could be adapted for an ethyl group if an ethyl-containing boronic acid or similar reagent is used with an appropriately functionalized isoquinoline precursor.

The challenge lies in designing and synthesizing the specific pre-functionalized aromatic precursor that, upon cyclization, will exclusively yield this compound. This often requires careful consideration of steric and electronic effects to direct the ring-forming reactions to the desired positions.

Direct Functionalization Approaches

Domino and Multicomponent Reactions for this compound Scaffold Assembly

Domino (or cascade) and multicomponent reactions (MCRs) represent highly efficient strategies for assembling complex molecular scaffolds, including isoquinolines, in a single operational step, minimizing purification steps and maximizing atom economy acs.orgmdpi.comsci-hub.st. These reactions involve the simultaneous combination of three or more reactants to form a final product with high bond-forming efficiency sci-hub.st.

For isoquinoline synthesis, MCRs have been successfully employed to construct diverse scaffolds. For instance, the Ugi reaction, a prominent MCR, has been combined with post-cyclization strategies, such as the Pomeranz-Fritsch reaction and its Schlittler-Müller modification, to synthesize various isoquinoline derivatives, including novel and otherwise difficult-to-access scaffolds cenmed.comnih.gov. This Ugi postcyclization strategy allows for the rapid and convergent assembly of complex structures from orthogonally protected aminoacetaldehyde diethyl acetal (B89532) and complementary building blocks cenmed.com.

Other examples include gold(III)-mediated domino reactions for synthesizing 1-aminoisoquinoline (B73089) derivatives from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) under mild conditions researcher.life. Copper(I)-catalyzed domino reactions have also been reported for the synthesis of isoquinolines from terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide, involving a sequence of Sonogashira coupling, condensation, cyclization, and elimination steps. Furthermore, transition-metal-free domino processes have been developed for the synthesis of triazolo isoquinolines from 2-alkynylbenzaldehydes.

While these methods are powerful for assembling the isoquinoline scaffold, their application to the specific and regioselective assembly of this compound would require careful design of the starting components to ensure the ethyl group is incorporated at the C8 position during the multi-step, one-pot process. This typically involves using precursors where the ethyl group is already present at a position that will ultimately correspond to C8 in the final isoquinoline structure.

Elucidating Reaction Mechanisms and Reactivity Profiles of 8 Ethylisoquinoline Derivatives

Mechanistic Investigations of Isoquinoline (B145761) Ring Transformations

The isoquinoline core is known for its diverse reactivity, participating in both electrophilic and nucleophilic aromatic substitution reactions. The introduction of an 8-ethyl group can modify these established patterns.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Modifications by 8-Ethyl Group

Electrophilic aromatic substitution (EAS) on isoquinoline typically occurs preferentially on the benzene (B151609) ring, with positions 5 and 8 being the most favored due to the higher electron richness and the stability of the resulting cationic intermediates. slideshare.netquora.comquimicaorganica.orgshahucollegelatur.org.in The nitrogen atom in the pyridine (B92270) ring deactivates positions 1, 3, and 4 towards electrophilic attack. quimicaorganica.orgiust.ac.ir

The 8-ethyl group, being an alkyl substituent, is generally considered an electron-donating group through inductive effects and hyperconjugation. This electron-donating nature would typically activate the aromatic ring towards electrophilic attack. Specifically, for 8-ethylisoquinoline, this electron donation would be expected to further enhance the electron density at ortho and para positions relative to the ethyl group on the benzene ring. Given the numbering of isoquinoline, positions 7 and 5 are ortho and para to the 8-ethyl group, respectively. Therefore, the 8-ethyl group could potentially direct incoming electrophiles to these positions, or further activate the already favored 5-position. However, the steric bulk of the ethyl group at position 8 could also introduce steric hindrance, potentially disfavoring reactions at the immediately adjacent 7-position if the electrophile is large. lkouniv.ac.innih.govacs.orgnih.gov

Radical Reactions and Their Regioselectivity

Radical reactions on heteroarenes, including isoquinolines, are an important class of transformations. Regioselective substitutions can be achieved, for instance, at positions alpha to the nitrogen atom through reactions like the Minisci reaction, which involves nucleophilic radicals in acidic solutions. iust.ac.ir The regioselectivity of radical additions is influenced by the "philicity" (electron-donating or electron-withdrawing character) of the attacking radical and the electronic and steric properties of the aromatic substrate. Nucleophilic radicals tend to react at electron-poor sites, while electrophilic radicals prefer electron-rich sites. nih.gov

For this compound, the C(sp3)-H bonds of the ethyl side chain are potential sites for radical abstraction and subsequent functionalization. Research on analogous systems, such as 8-methylquinolines, has demonstrated the feasibility of C(sp3)-H activation for side-chain modification, including amidation reactions. rsc.orgresearchgate.net This suggests that the 8-ethyl group could similarly undergo regioselective radical functionalization at its α or β carbons, depending on the nature of the radical species and reaction conditions.

Reactivity of the 8-Ethyl Side Chain

Beyond its influence on the isoquinoline ring, the 8-ethyl side chain itself possesses inherent reactivity, offering opportunities for selective chemical transformations.

Oxidative Transformations

Alkyl groups attached to aromatic systems are susceptible to various oxidative transformations. For isoquinoline derivatives, oxidation of side chains can lead to the formation of different functional groups. While general isoquinoline oxidation can lead to ring-opened products like phthalic acid slideshare.netthieme-connect.de, the 8-ethyl group can undergo more selective oxidation. For example, similar ethyl-substituted compounds have shown that hydroxyl groups on a side chain can be oxidized to ketones or aldehydes . By analogy, the 8-ethyl group could be oxidized to a vinyl group (dehydrogenation), an acetyl group, or even a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Such transformations typically involve initial hydrogen abstraction from the ethyl group, followed by further oxidation steps.

Selective Derivatization at the Ethyl Moiety

The C(sp3)-H bonds of the 8-ethyl group provide sites for selective derivatization, distinct from reactions occurring on the aromatic core. Recent advancements in C-H functionalization methodologies offer promising routes for such transformations. For instance, studies on 8-methylquinolines have shown that the methyl group can undergo direct C(sp3)-H functionalization with organoboron reagents, yielding alkylated products. rsc.org This principle can be extended to the 8-ethyl group, allowing for the introduction of various functionalities onto the ethyl chain. Examples of such selective derivatization could include:

Halogenation: Selective halogenation at the α or β carbon of the ethyl group.

Amidation: Direct amidation of the C(sp3)-H bonds, as demonstrated for methylquinolines. researchgate.net

Cross-coupling reactions: If the ethyl group is further functionalized (e.g., to a halide or boronate), it can participate in cross-coupling reactions to introduce more complex substituents.

These selective derivatizations are crucial for expanding the structural diversity of this compound derivatives for various applications.

Intramolecular Cyclizations and Rearrangements Involving this compound Moieties

The presence and potential functionalization of the 8-ethyl group can enable intramolecular cyclization and rearrangement reactions, leading to the formation of novel polycyclic systems or structural isomers.

A notable example involving an this compound moiety is the Reissert compound, 2-benzoyl-1-ethyl-isoquinoline-1-carbonitrile. This compound is known to undergo various transformations, including intramolecular rearrangements and conjugate additions. thieme-connect.desci-toys.com Such reactions highlight the inherent reactivity and versatility of functionalized isoquinoline systems.

While direct examples of intramolecular cyclizations where the 8-ethyl group itself forms a new ring with the isoquinoline core are less commonly detailed in general literature, the principle remains relevant. If the ethyl group were appropriately functionalized with a reactive tether (e.g., a halogen, an alkene, or an alkyne) and positioned to react with another part of the isoquinoline core or an appended chain, intramolecular cyclization could occur. These reactions often proceed via transition metal catalysis (e.g., Heck reactions, Sonogashira couplings) or radical pathways, leading to fused or spirocyclic systems. tcichemicals.comrsc.orgconnectjournals.comresearchgate.netnih.gov

Rearrangement reactions, where the molecular skeleton is reorganized, are also pertinent. While a recent study on isoquinolines explored a photochemical cenmed.com N to C rearrangement of N-alkyl groups to meta-positions, it noted that direct meta-alkylation with ethyl groups in this specific protocol was unsuccessful. rsc.org However, this illustrates the concept of alkyl group migration within isoquinoline systems, suggesting that with appropriate design and reaction conditions, the ethyl group at position 8, or a derivative thereof, could potentially participate in such intramolecular rearrangements if a suitable driving force and mechanism are present. General rearrangement types like Beckmann or Claisen rearrangements, though not directly on this compound, demonstrate the diverse possibilities for molecular reorganization in organic chemistry. byjus.comsolubilityofthings.com

C-H Activation Strategies at the Isoquinoline Core and Ethyl Substituent

C-H activation has emerged as a powerful synthetic tool, offering atom- and step-economic routes to functionalized molecules by directly transforming inert C-H bonds into new chemical bonds. For complex heterocyclic systems like this compound, selective C-H functionalization presents both significant opportunities and challenges due to the presence of multiple C-H bonds with varying reactivities. While direct studies specifically on the C-H activation of this compound are limited in the readily available literature, the principles and methodologies developed for analogous quinoline (B57606) and isoquinoline derivatives, particularly those with substituents at the C8 position, provide valuable insights into potential strategies for its functionalization.

C-H Activation at the Isoquinoline Core (sp² C-H Bonds)

The isoquinoline core contains several sp² C-H bonds that can be targets for functionalization. Regioselectivity is a critical aspect, often controlled by directing groups or inherent electronic and steric biases. The C8 position, adjacent to the nitrogen atom, is frequently a site of interest due to its proximity to potential directing groups.

Transition metals, particularly palladium (Pd) and rhodium (Rh), are widely employed catalysts for C-H activation reactions on aromatic and heteroaromatic systems. For instance, C8-selective C-H arylation has been achieved for quinoline N-oxides, where the N-oxide acts as a directing group, guiding the palladium catalyst to the C8 position nih.gov. This strategy could be conceptually extended to isoquinoline N-oxides, including those derived from this compound, to achieve selective functionalization at the C8 position of the isoquinoline ring.

Similarly, rhodium(III)-catalyzed C-H alkenylation reactions have been reported for isoquinolones, demonstrating the feasibility of C(sp²)-H activation at the C8 position of the isoquinolone core. These reactions often proceed via cyclometallation pathways, where the catalyst forms a transient metallacycle with the substrate, bringing the C-H bond into proximity for activation.

Table 1: Illustrative Examples of C-H Activation at the Isoquinoline/Quinoline Core

| Substrate Type | Directing Group | Catalyst System | Reaction Type | Selectivity | Reference |

| Quinoline N-oxide | N-oxide | Pd catalyst (e.g., Pd(OAc)₂) + Aryl halide | C8-Arylation | High C8 | nih.gov |

| Isoquinolone | N-heterocycle | Rh(III) catalyst + Methoxyallene | C8-Alkenylation | High C8 | |

| 8-Aminoquinoline (B160924) | Amino group | Various transition metals (Pd, Rh) | Remote C-H functionalization | C2-C7 |

C-H Activation at the Ethyl Substituent (sp³ C-H Bonds)

The ethyl substituent at the C8 position of this compound presents sp³ C-H bonds, specifically benzylic C-H bonds (at the α-carbon to the isoquinoline ring) and aliphatic C-H bonds (at the β-carbon). Functionalizing sp³ C-H bonds, especially with high regioselectivity, is generally more challenging than sp² C-H bonds due to their lower inherent reactivity and the presence of multiple similar C-H bonds.

However, significant progress has been made in the C(sp³)-H activation of alkyl groups adjacent to directing functionalities. For instance, 8-methylquinoline (B175542) has served as a key substrate for demonstrating selective benzylic C(sp³)-H activation. Rhodium(III)-catalyzed allylation of 8-methylquinoline has been achieved via sp³ C-H activation, leading to allylated products with good regio- and stereoselectivity under mild, redox-neutral conditions. This process likely involves the formation of a five-membered metallacyclic intermediate through C(sp³)-H bond activation.

Similarly, palladium-catalyzed directed site-selective C(sp³)-H alkylation of 8-methylquinolines has been accomplished using aziridines as alkylating sources. These examples highlight the potential for activating the benzylic C-H bonds of the ethyl group in this compound, provided a suitable directing group (such as the isoquinoline nitrogen or an auxiliary introduced at a strategic position) can guide the catalyst.

Table 2: Illustrative Examples of C(sp³)-H Activation of Alkyl Substituents Adjacent to Heterocycles

| Substrate Type | Directing Group | Catalyst System | Reaction Type | Selectivity | Reference |

| 8-Methylquinoline | Quinoline N | Rh(III) catalyst + Fluoroalkyl olefin | Benzylic C(sp³)-H Allylation | High benzylic | |

| 8-Methylquinoline | Quinoline N | Pd catalyst + Aziridine | Benzylic C(sp³)-H Alkylation | High benzylic |

Mechanistic Insights

The mechanisms of C-H activation reactions often involve the formation of metallacycles. For directed C-H activation, a coordinating group on the substrate (e.g., the nitrogen atom of isoquinoline, an N-oxide, or an amino group) binds to the metal catalyst, bringing a specific C-H bond into close proximity to the metal center. This facilitates the C-H bond cleavage, typically through a concerted metalation-deprotonation (CMD) pathway or oxidative addition, forming a metal-carbon bond.

Challenges and Future Outlook

While the principles for C-H activation at both the isoquinoline core and the ethyl substituent are established through studies on related compounds, applying these to this compound presents specific challenges. Achieving high regioselectivity among the various C-H bonds (multiple sp² C-H bonds on the ring, and both benzylic and aliphatic C-H bonds on the ethyl group) remains a key hurdle. The choice of directing group, catalyst, oxidant, and reaction conditions is crucial for controlling this selectivity.

Future research on this compound C-H activation could focus on:

Developing novel directing group strategies that can selectively activate specific C-H bonds on either the isoquinoline core or the ethyl substituent.

Exploring photocatalytic or electrocatalytic approaches, which offer greener and often more selective alternatives for C-H functionalization.

Utilizing computational studies to predict reactivity and selectivity, guiding experimental design for targeted C-H functionalization.

Investigating the possibility of remote C-H functionalization, where C-H bonds distant from the directing group are activated, as seen with 8-aminoquinoline analogues.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Ethylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and spatial arrangement of atoms within a molecule. While specific, comprehensive experimental NMR data for 8-Ethylisoquinoline were not directly available in the conducted searches, the expected spectral characteristics can be inferred based on the known chemical shifts of isoquinoline (B145761) derivatives and ethyl groups.

High-Resolution 1H and 13C NMR Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would provide crucial information regarding the number, type, and environment of hydrogen and carbon atoms in this compound.

¹H NMR Analysis: The ¹H NMR spectrum of this compound (C₁₁H₁₁N) would typically exhibit distinct signals for the aromatic protons of the isoquinoline core and the aliphatic protons of the ethyl group. Aromatic protons in isoquinoline derivatives generally resonate in the downfield region, typically between δ 7.0 and 9.5 ppm, influenced by the nitrogen atom and ring current effects chemistrysteps.com. The specific chemical shifts and coupling patterns (multiplicities) of these protons would allow for their assignment to H-1, H-3, H-4, H-5, H-6, and H-7, considering their positions relative to the nitrogen and the ethyl substituent at C-8. For instance, H-1, being adjacent to the nitrogen, is often observed at a significantly downfield chemical shift due to its proximity to the electronegative nitrogen atom pdx.edu.

The ethyl group (-CH₂CH₃) at the 8-position would show characteristic aliphatic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would typically resonate around δ 2.5-3.5 ppm, appearing as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) would appear as a triplet further upfield, typically around δ 1.0-1.5 ppm chemistrysteps.com. The integration of these signals would confirm the number of protons in each environment, consistent with the C₁₁H₁₁N molecular formula.

¹³C NMR Analysis: The ¹³C NMR spectrum would reveal signals for the eleven unique carbon atoms in this compound. Aromatic carbons typically resonate between δ 100 and 150 ppm wisc.edu. Quaternary carbons (those not bonded to any hydrogen atoms) and carbons directly bonded to the nitrogen atom would also exhibit characteristic chemical shifts. The carbons of the ethyl group would appear in the aliphatic region: the methylene carbon (-CH₂-) typically around δ 20-30 ppm, and the methyl carbon (-CH₃) around δ 10-20 ppm wisc.edu. The presence of the ethyl group at the 8-position would influence the chemical shifts of adjacent aromatic carbons due to inductive and anisotropic effects.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations, unequivocally confirming the structure of this compound acs.orghmdb.camdpi.com.

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY spectrum would show correlations between spin-coupled protons. This would confirm the connectivity within the ethyl group (methylene protons correlating with methyl protons) and between adjacent aromatic protons in the isoquinoline ring system. For example, correlations would be observed between H-5 and H-6, H-6 and H-7, and potentially between H-3 and H-4 hmdb.ca.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons directly bonded to them (¹JCH coupling) hmdb.canih.gov. This would be vital for assigning specific proton signals to their directly attached carbon counterparts. For this compound, this would confirm which aromatic protons are bonded to which aromatic carbons, and correlate the ethyl methylene protons to their carbon and the ethyl methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range proton-carbon correlations (typically over two to four bonds) hmdb.canih.govcenmed.com. This technique would be particularly useful for confirming the attachment of the ethyl group to the C-8 position of the isoquinoline ring. Correlations would be expected between the ethyl methylene protons and the C-8 carbon, as well as other carbons of the isoquinoline ring that are two or three bonds away. HMBC would also help in assigning quaternary carbons in the isoquinoline core by showing correlations with nearby protons.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of bond connectivity hmdb.cahmdb.ca. While less critical for basic connectivity, NOESY could provide insights into the conformation of the ethyl group relative to the isoquinoline ring, or confirm assignments of protons that are spatially proximate but not directly coupled.

Advanced NMR for Dynamic and Conformational Studies

For this compound, advanced NMR techniques could be employed to investigate any dynamic processes or conformational preferences. While a simple ethyl group might exhibit relatively free rotation, advanced studies, such as variable-temperature NMR, could probe potential restricted rotation around the C8-CH₂ bond if steric hindrance or electronic effects were significant enough to create distinct conformers at lower temperatures. Such studies would involve monitoring changes in chemical shifts or signal coalescence as a function of temperature, providing insights into rotational barriers and conformational populations.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a complementary technique that provides precise molecular weight information and characteristic fragmentation patterns, aiding in structural elucidation and confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular formula of this compound. For a compound with the molecular formula C₁₁H₁₁N, the calculated exact mass is approximately 157.08915 Da. HRMS analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or M⁺•, allowing for the unambiguous determination of its elemental composition, distinguishing it from other isomers with similar nominal masses.

Fragmentation Pathways and Isomer Differentiation (e.g., "ortho" and "peri" effects)

Electron Ionization (EI) mass spectrometry of this compound would produce a molecular ion (M⁺•) at m/z 157. The fragmentation pattern is highly informative for structural confirmation, particularly for distinguishing isomers.

Characteristic fragmentation pathways for ethyl-substituted isoquinolines under EI conditions include the formation of [M-H]⁺ and [M-CH₃]⁺ ions. For this compound, the "peri-position" of the ethyl group relative to the nitrogen atom significantly influences its fragmentation behavior. The peri-position refers to the 8-position being adjacent to the 1-position (which is adjacent to the nitrogen at 2).

[M-H]⁺ Ion (m/z 156): This ion is often prominent in the mass spectra of ethylisoquinolines, especially when the ethyl group is in an "ortho" or "peri" position to the nitrogen. The loss of a hydrogen radical can occur from the ethyl group, potentially leading to a more stable cyclic or rearranged ion. For this compound, the "peri-position" effect is responsible for the predominant formation of the [M-H]⁺ ion.

[M-CH₃]⁺ Ion (m/z 142): This fragment results from the loss of a methyl radical from the ethyl group, a common α-cleavage pathway observed in alkyl-substituted aromatic and heterocyclic compounds, particularly when the radical can be stabilized by the aromatic system or a heteroatom.

The unique fragmentation patterns, especially the prominence of the [M-H]⁺ ion due to the "peri" effect, serve as a valuable diagnostic tool for differentiating this compound from its isomers and other related compounds.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying functional groups and elucidating molecular structures based on their characteristic vibrational modes. These methods provide a "fingerprint" of a molecule, as each bond and functional group vibrates at specific frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by molecular vibrations, such as stretching and bending modes. Different functional groups absorb at distinct wavelengths, allowing for their identification. For an isoquinoline derivative like this compound, one would typically expect to observe characteristic absorption bands corresponding to C-H stretching vibrations (aromatic and aliphatic), C=C and C=N stretching vibrations within the aromatic isoquinoline ring system, and C-C stretching and bending vibrations associated with the ethyl group. drugbank.comvulcanchem.com

Detailed Research Findings: Specific, detailed experimental IR and Raman spectral data, including characteristic peak assignments for this compound, are not readily available in the publicly searched scientific literature. While general principles of isoquinoline and ethyl group vibrations can be inferred, precise data for this specific compound are not reported.

Table 1: Expected Vibrational Bands for this compound (Based on General Principles)

| Spectroscopic Method | Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Notes |

| Infrared (IR) | Aromatic C-H Stretch | 3000-3100 | drugbank.com |

| Aliphatic C-H Stretch | 2850-2975 | drugbank.com | |

| C=N/C=C Aromatic Ring Stretch | 1450-1650 | ||

| C-H Bending (out-of-plane) | 700-900 | ||

| Raman | Aromatic Ring Breathing | 1500-1600 | |

| Aliphatic C-H Stretch | 2850-2975 | drugbank.com | |

| C-C Skeletal Vibrations | 800-1500 | drugbank.com |

Table 2: Specific Vibrational Spectroscopic Data for this compound

| Spectroscopic Method | Peak Position (cm⁻¹) | Assignment | Source/Reference |

| Infrared (IR) | No data available | ||

| Raman | No data available |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, investigates the absorption of ultraviolet and visible light by molecules, which corresponds to electronic transitions within the molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra typically reveal π→π* and n→π* electronic transitions. The positions and intensities of these absorption bands are highly sensitive to the extent of conjugation within the molecule and the presence of substituents.

Photophysical properties describe how a molecule interacts with light after absorption, including processes such as fluorescence, phosphorescence, and non-radiative decay. Key photophysical parameters include absorption maxima (λabs), emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). These properties are crucial for applications in areas such as sensing, imaging, and optoelectronics. The isoquinoline core itself is known to exhibit characteristic absorption and emission properties, which can be influenced by the presence of an ethyl group at the 8-position.

Detailed Research Findings: Specific UV-Vis absorption spectra and photophysical properties (e.g., emission maxima, quantum yields, lifetimes) for this compound are not readily available in the publicly searched scientific literature. While studies exist for other isoquinoline derivatives and related compounds, direct data for this compound could not be found.

Table 3: Specific Electronic Absorption and Photophysical Data for this compound

| Property | Value | Notes/Conditions | Source/Reference |

| Absorption Maxima (λabs) | No data available | ||

| Emission Maxima (λem) | No data available | ||

| Quantum Yield (Φf) | No data available | ||

| Fluorescence Lifetime (τf) | No data available |

X-ray Diffraction for Solid-State Structural Analysis

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the most definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with the ordered array of atoms in a crystal, crystallographers can deduce the unit cell parameters (dimensions and angles of the repeating unit), space group symmetry, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). This information is vital for understanding the compound's solid-state packing, conformation, and potential for polymorphism.

For this compound, if suitable single crystals were obtained, X-ray diffraction would provide an unambiguous determination of its molecular geometry in the solid state, including the exact position of the ethyl group, its orientation relative to the isoquinoline core, and any deviations from planarity. It would also reveal how individual molecules pack together in the crystal lattice, which can influence macroscopic properties.

Detailed Research Findings: Specific X-ray diffraction data, including crystal system, space group, and detailed structural parameters for this compound, are not readily available in the publicly searched scientific literature. While X-ray structures of various isoquinoline derivatives have been reported, direct crystallographic information for this compound could not be found.

Table 4: Specific X-ray Diffraction Data for this compound

| Property | Value | Notes | Source/Reference |

| Crystal System | No data available | ||

| Space Group | No data available | ||

| Unit Cell Parameters | No data available | a, b, c, α, β, γ | |

| Z (Molecules per unit cell) | No data available | ||

| Key Bond Lengths/Angles | No data available |

Computational Chemistry and Theoretical Investigations of 8 Ethylisoquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of molecules and materials. It focuses on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for larger systems while maintaining a high level of accuracy rsc.orgrsc.orgmdpi.comnih.gov. DFT calculations are routinely employed to optimize molecular geometries, determining the most stable three-dimensional arrangement of atoms by finding energy minima on the potential energy surface gmu.eduatomistica.onlinenih.govavogadro.cclibretexts.org. The optimized geometry is crucial as it serves as the foundation for predicting other molecular properties.

For 8-Ethylisoquinoline, DFT can be used to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. This provides a precise structural blueprint of the molecule in its ground state. Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density throughout the molecule, which is fundamental to understanding its chemical behavior and interactions rsc.orgrsc.orgmdpi.comnih.gov.

Detailed Research Findings (for this compound): Specific DFT-calculated molecular geometries or detailed electronic structure analyses solely for this compound are not readily available in the provided search results. Studies often focus on other isoquinoline (B145761) derivatives or general organic molecules.

HOMO-LUMO Analysis and Electronic Excitation Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic excitation properties faccts.denih.govresearchgate.netopenmx-square.orgyoutube.com. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability faccts.de. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability, chemical hardness, and optical properties, including the wavelengths of light a compound can absorb faccts.denih.govyoutube.comfigshare.com. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic excitations.

For this compound, a HOMO-LUMO analysis would reveal the regions most likely to participate in electron donation or acceptance. This information is vital for predicting its behavior in various chemical reactions, such as nucleophilic or electrophilic attacks, and for understanding its potential as a chromophore or in electronic applications. Electronic excitation properties, often calculated using Time-Dependent Density Functional Theory (TD-DFT), predict the molecule's absorption and emission spectra, detailing how it interacts with light mdpi.comnih.goveurjchem.comvasp.at.

Detailed Research Findings (for this compound): Specific HOMO-LUMO energy values or electronic excitation properties derived from computational studies focused solely on this compound are not found in the current search results. General discussions of HOMO-LUMO analysis and its significance are prevalent, often applied to other isoquinoline derivatives like 8-hydroxyquinoline (B1678124) researchgate.net.

Charge Distribution Analysis (e.g., Mulliken, NBO)

Charge distribution analysis provides insights into how electrons are distributed among the atoms within a molecule, influencing its electrostatic interactions and reactivity. Two common methods for this analysis are Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis openmx-square.orgrsc.orguni-regensburg.denih.govresearchgate.netuni-muenchen.deyoutube.comtau.ac.il.

Mulliken Charge Analysis: This method partitions electron density among atoms based on the atomic orbital contributions to molecular orbitals openmx-square.orgrsc.orguni-regensburg.detau.ac.ilcrystalsolutions.eu. While computationally inexpensive and widely available, Mulliken charges are known to be highly dependent on the chosen basis set and can sometimes yield unphysical results, making them less reliable for quantitative comparisons nih.govresearchgate.netuni-muenchen.decrystalsolutions.eustackexchange.com. Despite these limitations, they can offer qualitative insights into charge polarization within a molecule rsc.org.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of electron delocalization and intermolecular interactions by transforming canonical molecular orbitals into localized natural atomic orbitals and natural bond orbitals nih.govnih.govvasp.atrsc.orgyoutube.com. NBO charges are generally considered more reliable and less basis-set dependent than Mulliken charges, as they operate on the electron density directly and account for polarization effects nih.gov. NBO analysis can also identify charge transfer interactions and the stability arising from donor-acceptor interactions rsc.org.

For this compound, these analyses would reveal the partial charges on each atom, indicating potential sites for electrostatic interactions, hydrogen bonding, or nucleophilic/electrophilic attacks. NBO analysis could further detail the nature of bonding and lone pair contributions.

Detailed Research Findings (for this compound): Specific Mulliken or NBO charge values for this compound are not explicitly detailed in the provided search results. While the methods are discussed in general terms and applied to other isoquinoline derivatives scirp.org, direct data for this compound is not available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and structural elucidation gmu.eduresearchgate.netyoutube.comsci-toys.comresearchgate.netresearchgate.netias.ac.in.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining molecular structure. Theoretical prediction of NMR chemical shifts, often using DFT with Gauge-Including Atomic Orbital (GIAO) methods, can significantly facilitate experimental interpretation and structure identification gmu.eduresearchgate.netyoutube.comsci-toys.comias.ac.in. While highly accurate predictions can be computationally demanding, machine learning approaches integrated with quantum mechanics are emerging to offer faster and comparably accurate results gmu.eduresearchgate.netuni-muenchen.desci-toys.comias.ac.in. These predictions consider the local electronic environment of nuclei, which influences their resonance frequencies.

Vibrational Frequencies: Vibrational spectroscopy (e.g., Infrared and Raman) provides information about the molecular vibrations and functional groups present. DFT calculations can predict vibrational frequencies and intensities by computing the Hessian matrix (matrix of second derivatives of energy with respect to atomic displacements) faccts.devasp.atcrystalsolutions.euresearchgate.netresearchgate.netatomistica.online. These calculated frequencies can be compared to experimental spectra for validation and assignment of vibrational modes. It is common practice to apply scaling factors to theoretically calculated harmonic frequencies to better match experimental anharmonic values researchgate.net. The absence of imaginary frequencies in a vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum vasp.atatomistica.online.

Detailed Research Findings (for this compound): No specific predicted NMR chemical shifts or vibrational frequencies solely for this compound are found in the provided search results. Experimental NMR data for other isoquinoline derivatives are mentioned rsc.orgnih.govtandfonline.com, and general methods for calculating vibrational frequencies are discussed faccts.devasp.atcrystalsolutions.eustackexchange.comresearchgate.netresearchgate.netatomistica.online.

Reactivity Prediction through Quantum Chemical Descriptors (e.g., Fukui Functions, Dual Descriptors)

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting chemical reactivity using various quantum chemical descriptors. Among these, Fukui functions and dual descriptors are particularly insightful ias.ac.intandfonline.comarxiv.orgwikipedia.orgscm.comnih.govhackernoon.com.

Fukui Functions: Fukui functions, also known as frontier functions, quantify the change in electron density at a given position when the total number of electrons in a molecule changes ias.ac.intandfonline.comwikipedia.orgscm.comnih.gov. They are used to predict the most electrophilic (sites susceptible to nucleophilic attack, f⁻) and nucleophilic (sites susceptible to electrophilic attack, f⁺) sites within a molecule tandfonline.comwikipedia.orgscm.com. The radical Fukui function (f⁰) indicates sites prone to radical attack tandfonline.com.

Dual Descriptors (Δf(r)): The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f⁺(r) - f⁻(r)) tandfonline.comarxiv.orgscm.comhackernoon.com. It offers a more unambiguous identification of reactive sites compared to individual Fukui functions. A positive value of Δf(r) indicates a site favored for nucleophilic attack, while a negative value suggests a site favored for electrophilic attack arxiv.org. This descriptor provides a clear visual representation of the biphasic nature of reactivity atomistica.online.

For this compound, calculating these descriptors would highlight the most reactive atoms or regions on the isoquinoline ring and the ethyl substituent. This information is crucial for predicting its participation in various chemical reactions, such as substitution, addition, or oxidation/reduction processes.

Detailed Research Findings (for this compound): While the concepts of Fukui functions and dual descriptors are well-explained and applied to other isoquinoline derivatives scirp.org, specific values or reactivity maps for this compound are not available in the provided search results.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems avogadro.ccuni-regensburg.deresearchgate.netarxiv.orgresearchgate.netyoutube.comresearchgate.netstackexchange.com. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide trajectories that reveal how a molecule moves and changes conformation over time youtube.com.

Conformational Landscape Exploration: Molecules, especially flexible ones, can exist in multiple stable or metastable conformations, each corresponding to a minimum on their potential energy surface gmu.eduatomistica.onlinelibretexts.orgarxiv.org. The "conformational landscape" refers to the energy profile associated with these different conformations and the barriers separating them arxiv.org. MD simulations are instrumental in exploring this landscape, identifying accessible conformations, and understanding the transitions between them researchgate.netarxiv.orgnih.gov. For larger systems or those with high energy barriers, accelerated MD techniques or enhanced sampling methods are often employed to overcome computational limitations and sample a wider range of conformational space avogadro.ccnih.govresearchgate.net.

Detailed Research Findings (for this compound): No specific molecular dynamics simulations or detailed conformational landscape explorations focused solely on this compound are found in the provided search results. MD simulations are extensively discussed for biomolecules like proteins avogadro.ccuni-regensburg.deresearchgate.netarxiv.orgnih.govresearchgate.netyoutube.comresearchgate.netstackexchange.com.

Advanced Quantum Chemical Methods (e.g., CASSCF, NEVPT2) for Excited States and Reaction Pathways

For systems where a single electronic configuration is insufficient to describe the electronic structure, such as those involving excited states, bond breaking/formation, or transition metal complexes, advanced quantum chemical methods are necessary wikipedia.org.

Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a multi-configurational ab initio method that accounts for static electron correlation by including multiple electronic configurations in the wavefunction libretexts.orgyoutube.com. It is particularly useful for describing ground and excited states where electron correlation effects are significant, or for situations near conical intersections in photochemistry libretexts.orgyoutube.comyoutube.com.

N-Electron Valence State Perturbation Theory (NEVPT2): NEVPT2 is a multireference perturbation theory method that builds upon a CASSCF reference wavefunction to incorporate dynamic electron correlation rsc.orgyoutube.comyoutube.com. It is often preferred over other perturbation theories (like CASPT2) because it avoids "intruder state" problems, which can lead to unphysical results youtube.com. NEVPT2 is well-suited for accurately calculating vertical excitation energies and studying reaction pathways involving complex electronic rearrangements youtube.comyoutube.com.

These advanced methods allow for a more accurate description of electronic excited states, which are crucial for understanding photophysical processes (e.g., fluorescence, phosphorescence) and photochemical reactions. They can also be used to map out complex reaction pathways, including the determination of transition states and reaction barriers, which are difficult to characterize experimentally.

For this compound, if its photophysical properties or complex reaction mechanisms were of interest, CASSCF and NEVPT2 would be the methods of choice to accurately model its excited states and reaction pathways.

Detailed Research Findings (for this compound): No specific applications of CASSCF or NEVPT2 to this compound for studying its excited states or reaction pathways are found in the provided search results. These methods are generally discussed in the context of transition metal complexes or other small molecules with complex electronic structures rsc.orgrsc.orglibretexts.orgyoutube.comyoutube.com.

Coordination Chemistry and Metal Complexation of 8 Ethylisoquinoline

8-Ethylisoquinoline as a Ligand in Transition Metal Complexes

This compound, like its parent compound isoquinoline (B145761), possesses a nitrogen atom with a lone pair of electrons, enabling it to act as a Lewis base and coordinate with transition metal ions. Coordination compounds, or complexes, are formed through these bonds between a transition metal ion and one or more ligands. americanelements.com

The isoquinoline core is an aromatic heterocyclic system comprising fused benzene (B151609) and pyridine (B92270) rings. The nitrogen atom within the pyridine ring is the primary donor site for metal coordination. sci-toys.com The basicity of isoquinoline is crucial for its interactions with electrophiles, including metal ions, influencing its reactivity and solubility. sci-toys.com

Isoquinoline typically acts as a monodentate ligand, coordinating to a metal center solely through its pyridine nitrogen atom. sci-toys.com In such cases, the coordination number of the metal ion will be determined by the number of isoquinoline ligands and any other co-ligands present. Common coordination numbers for transition metal complexes with nitrogen-donor ligands include four (e.g., square planar or tetrahedral geometries) and six (octahedral geometry). americanelements.com

While this compound itself is primarily a monodentate ligand, the presence of the 8-ethyl group could, in principle, influence the possibility of forming bidentate or polydentate complexes if the ligand were modified to include additional donor atoms at other positions. For instance, 8-hydroxyquinoline (B1678124) (8-HQ), a related isoquinoline derivative, is a monoprotic, bidentate agent that chelates metal ions through both its oxygen and nitrogen atoms, forming square planar and octahedral geometries. However, for this compound, without additional donor functionalities, its role is predominantly as a monodentate ligand.

Ligand Design Principles with Alkyl-Substituted Isoquinolines

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of transition metal complexes involving isoquinoline derivatives generally involves the direct reaction of the isoquinoline ligand with a suitable metal salt in an appropriate solvent. For example, complexes of isoquinoline with cobalt(II), nickel(II), and zinc(II) sulfates have been prepared and examined spectroscopically. Similarly, palladium(II) and rhodium(III) complexes with various isoquinoline derivatives have been synthesized.

Characterization of these metal complexes typically employs a range of spectroscopic and analytical techniques to confirm their formation, stoichiometry, and structure. These techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify changes in vibrational modes upon coordination, particularly shifts in the stretching frequencies associated with the nitrogen atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information on electronic transitions and can indicate coordination through shifts in absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for confirming the ligand's integrity and identifying changes in chemical shifts upon metal binding, providing insights into the electronic environment around the ligand and metal.

X-ray Crystallography: The most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Molar Conductivity Measurements: Can indicate the ionic nature of the complex in solution.

Influence of the 8-Ethyl Group on Complex Stability and Electronic Properties

The 8-ethyl group in this compound is expected to exert both steric and electronic influences on its coordination behavior.

Steric Effects: The ethyl group at the 8-position is in close proximity to the coordinating nitrogen atom. This steric bulk can hinder the approach of the metal center, especially for larger metal ions or when multiple ligands are attempting to coordinate around the metal. This steric repulsion can lead to:

Reduced Stability: Complexes formed with this compound might exhibit lower stability constants compared to those formed with unsubstituted isoquinoline or isoquinolines with less sterically demanding substituents. Ligands with bulky substituents near the metal center can destabilize the complex.

Distorted Geometries: The steric bulk may force the metal complex to adopt distorted geometries to minimize ligand-ligand or ligand-metal repulsion.

Limited Coordination Numbers: In some cases, the steric hindrance might limit the maximum coordination number the metal can achieve with this compound ligands.

Electronic Effects: Alkyl groups are generally weak electron-donating groups. This electron donation to the isoquinoline ring system could slightly increase the electron density on the nitrogen atom, potentially enhancing its donor strength and basicity. sci-toys.comcenmed.com However, the electronic effect of a simple ethyl group is typically less pronounced than that of strong electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986) or nitro groups) and is often overshadowed by significant steric effects when positioned close to the coordination site. The electronic properties of substituents can modulate the electronic characteristics of the metal center.

Catalytic Applications of this compound-Based Coordination Compounds

Isoquinoline and its derivatives are known to form the scaffold for chiral ligands and have been employed in various catalytic applications. Transition metal complexes with isoquinoline moieties have been synthesized and effectively used in a variety of oxidation reactions, such as olefin epoxidation and C-H hydroxylation. The rational design of ligands is crucial for modulating coordination compounds and accessing new chemical spaces and properties in catalysis. fishersci.com

While specific examples of catalytic applications solely featuring this compound-based coordination compounds are not detailed in the provided search results, its potential catalytic utility can be inferred from the general principles observed with other substituted isoquinoline ligands:

Modulation of Reactivity and Selectivity: The 8-ethyl group, due to its steric and electronic properties, could influence the reactivity and selectivity of catalytic reactions. Steric bulk near the active site can create a confined environment, potentially impacting substrate binding and product selectivity, especially in asymmetric catalysis.

Influence on Redox Potentials: The electronic effects of the ethyl group could subtly tune the redox potentials of the metal center, which is important for reactions involving electron transfer.

Given the importance of isoquinoline derivatives in catalysis, this compound-based coordination compounds hold potential for exploration in various catalytic transformations, including C-H activation, C-C coupling reactions, and oxidation processes, where the specific steric and electronic contributions of the 8-ethyl group could be leveraged for tailored catalytic performance.

8 Ethylisoquinoline As a Strategic Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Organic Architectures

8-Ethylisoquinoline serves as a crucial starting material for the construction of intricate organic molecules. Its synthesis can be achieved through established routes, notably the Hendrickson modification of the Pomeranz-Fritsch synthesis, starting from 2-ethylbenzaldehyde (B125284). uni.lu This synthetic pathway provides a reliable entry point to the this compound core, which can then be further elaborated.

The broader class of isoquinoline (B145761) derivatives is widely recognized as essential building blocks in organic synthesis due to their utility in creating more complex molecules and their role as ligands in coordination chemistry. The prevalence of isoquinoline structural cores in natural products, such as papaverine, which are derived from aromatic amino acids like tyrosine, underscores their biological relevance and synthetic appeal. sci-toys.com The focus on synthesizing multi-functionalized isoquinolines is driven by their widespread presence in pharmaceuticals, agrochemicals, chiral ligands, and various materials. thegoodscentscompany.com

Chemical Derivatization and Functionalization Strategies of the this compound Core

The this compound core presents multiple sites for chemical derivatization and functionalization, allowing for the systematic modification of its properties and the expansion of its synthetic utility. The reactivity of the isoquinoline ring system generally dictates the potential for such transformations.

Post-Synthetic Modification of the Isoquinoline Ring System

The isoquinoline ring system, comprising a fused benzene (B151609) and pyridine (B92270) ring, exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution reactions on the isoquinoline core primarily occur on the benzene ring, specifically favoring positions 5 and 8. This regioselectivity is attributed to the higher electron richness of the benzene moiety and the stability of the cationic intermediates formed during the reaction. However, the nitrogen atom within the pyridine ring withdraws electrons, rendering the isoquinoline system less reactive towards electrophiles compared to benzene. In the case of this compound, with the 8-position already substituted by an ethyl group, electrophilic attack would likely be directed to the 5-position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution reactions predominantly take place on the heterocyclic (pyridine) ring, with a strong preference for the 1-position. The presence of electron-withdrawing groups on the aromatic ring can further activate it towards nucleophilic attack.

C-H Functionalization: Modern synthetic methodologies, particularly C-H functionalization techniques, offer precise ways to modify the isoquinoline core. Direct molecular editing of isoquinoline C-H bonds allows for the creation of diverse analogs. thegoodscentscompany.com Recent advancements have demonstrated the achievement of ortho- and para-alkylations with a broad range of substituents, as well as meta-C-H alkylation using primary, secondary, and tertiary alkyl groups. thegoodscentscompany.com The ability to switch regioselectivity, for instance, between ortho- and meta-positions through tunable reaction conditions, is highly advantageous for diversity-oriented synthesis. thegoodscentscompany.com

Functionalization of the Ethyl Side Chain

The ethyl group at the 8-position of this compound provides additional sites for functionalization, particularly at the benzylic carbon (the carbon directly attached to the aromatic ring).

Oxidation: Alkyl side chains attached to aromatic rings can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones Reagent (CrO3/H2SO4), provided there is at least one benzylic hydrogen. The ethyl group of this compound possesses such benzylic hydrogens, making it susceptible to this transformation.

Bromination: The benzylic carbon can also undergo bromination through radical substitution reactions, typically utilizing N-bromosuccinamide (NBS). This reaction requires at least one benzylic hydrogen to be present.

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

The isoquinoline scaffold, and by extension this compound, is a pivotal component in diversity-oriented synthesis (DOS) and the generation of chemical libraries. Isoquinolines are recognized as important structural cores in a vast number of natural products and pharmaceutical drugs. thegoodscentscompany.com The synthesis of multi-functionalized isoquinoline derivatives has gained considerable attention due to their widespread utility in pharmaceuticals, agrochemicals, and as chiral ligands. thegoodscentscompany.com

Organic building blocks, which include heterocyclic compounds like isoquinolines, are strategically employed in medicinal chemistry for the modular synthesis of novel drug candidates. These building blocks are designed to be either mono-functionalized or to possess selectively addressable functional groups, facilitating their practical use in the rapid and reliable construction of small molecular compounds for biological screening. The inherent versatility of this compound, with its reactive isoquinoline core and modifiable ethyl side chain, positions it as an excellent candidate for generating diverse chemical libraries.

Role in the Development of Advanced Materials Precursors

Isoquinoline derivatives, including this compound, contribute to the field of material science. The strategic use of organic building blocks is a well-established approach for synthesizing a variety of advanced materials. These can include materials for organic light-emitting diodes (OLEDs), solar cells, and magnetic materials. While specific applications of this compound as a material precursor are not extensively detailed in current literature, its classification as an isoquinoline derivative with readily modifiable functional groups suggests its potential for incorporation into novel material systems, leveraging the inherent properties of the isoquinoline scaffold for electronic or structural applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Ethylisoquinoline, and what methodological considerations ensure reproducibility?

- Answer : The synthesis of this compound typically involves cyclization of ethyl-substituted precursors or Friedel-Crafts alkylation of isoquinoline derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography, recrystallization). Include spectral data (NMR, IR, MS) for intermediates and final products in the main text or supplementary materials, adhering to journal guidelines for new compound characterization . For known compounds, cite literature protocols and validate purity via HPLC (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for confirming the purity and identity of this compound?

- Answer : Use H/C NMR to confirm structural integrity by matching peak assignments to predicted splitting patterns and chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular formula. Purity should be assessed via HPLC with UV detection (λ = 254 nm) and reported as area-under-curve percentages. Differential scanning calorimetry (DSC) or melting point analysis ensures crystalline consistency. Always compare data to authentic samples or literature values .

Q. How should researchers structure the experimental section when reporting this compound synthesis to meet academic standards?

- Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Main Text : Summarize key synthetic steps and characterization for up to five compounds.

- Supplementary Materials : Include full experimental details (e.g., reagent sources, spectral traces, chromatograms) for reproducibility.

- Data Presentation : Use scientific notation for concentrations (e.g., 2.3 × 10 M) and bolded compound identifiers (e.g., This compound (1) ) for clarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing novel this compound derivatives?

- Answer : Conduct comparative analysis using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- Isotopic Labeling : Trace unexpected peaks to side reactions or impurities.

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Address discrepancies by revisiting reaction conditions or isolation methods .

Q. What computational chemistry approaches are validated for predicting the reactivity and stability of this compound in different solvents?

- Answer : Use density functional theory (DFT) to calculate:

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict electrophilic/nucleophilic sites.

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvation energies.

- Transition State Analysis : Identify kinetic barriers for reactions like oxidation or alkylation. Validate models against experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies are effective for designing controlled experiments to investigate substituent effects on this compound’s electronic properties?

- Answer :

- Variable Isolation : Synthesize derivatives with single substituent changes (e.g., -Cl, -OCH) while keeping other groups constant.

- Control Groups : Compare to unsubstituted isoquinoline.

- Electrochemical Methods : Use cyclic voltammetry to measure redox potentials. Correlate Hammett σ values with observed reactivity trends .

Q. How can systematic review methodologies (e.g., PRISMA) synthesize conflicting findings on this compound’s catalytic applications?

- Answer : Apply PRISMA guidelines to:

- Search Strategy : Define databases (SciFinder, PubMed), keywords, and inclusion/exclusion criteria.

- Data Extraction : Tabulate catalytic efficiency (e.g., turnover frequency) and reaction conditions.

- Bias Assessment : Evaluate study limitations (e.g., small sample sizes, lack of blinding). Meta-analyses should use random-effects models to account for heterogeneity .

Data Presentation and Validation

- Thermodynamic Properties : Reference NIST Chemistry WebBook for enthalpy of formation (ΔH) and vapor pressure data. Cross-validate with experimental DSC results .

- Conflict Resolution : Report statistical confidence intervals (95% CI) and effect sizes (Cohen’s d) when comparing contradictory results .

Retrosynthesis Analysis